Lariciresinol acetate

Descripción general

Descripción

Lariciresinol acetate is a natural product found in Aglaia, Aglaia elaeagnoidea, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antifungal Properties

Lariciresinol acetate has been studied for its antifungal properties, particularly against plant pathogens. Research indicates that extracts containing this compound effectively inhibit the growth of Plasmopara viticola, the causative agent of grapevine downy mildew. In vitro studies have shown minimal inhibitory concentrations (MIC) ranging from 6 to 23 µg/mL, demonstrating its potential as an eco-friendly alternative to conventional copper-based fungicides in viticulture .

| Compound | MIC (µg/mL) | EC50 (mg/mL) | Efficacy (%) |

|---|---|---|---|

| This compound | 6-23 | 0.2-0.4 | Up to 84 |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are beneficial for human health. Studies have shown that it can scavenge free radicals and reduce oxidative stress, potentially lowering the risk of chronic diseases .

Potential in Drug Development

In silico studies have identified lariciresinol as a strong inhibitor of DYRK2 (dual-specificity tyrosine-regulated kinase 2), which is implicated in various diseases including cancer. The docking scores indicate that lariciresinol could be developed into therapeutic agents targeting this kinase .

Agricultural Applications

The use of this compound in agriculture has been explored as a sustainable alternative to chemical pesticides. Its effectiveness against fungal pathogens makes it a candidate for organic farming practices. The extraction processes have been optimized to enhance the concentration of active compounds like this compound from larch bark, making it feasible for commercial use .

Study on Grapevine Downy Mildew

A study conducted in Switzerland evaluated the effectiveness of larch bark extracts containing this compound against Plasmopara viticola. The results demonstrated that under semi-controlled conditions, the extracts achieved up to 68% efficacy when used alone and up to 84% when integrated into low-copper strategies .

Pharmaceutical Potential

Research has indicated that dietary compounds like this compound can be beneficial in preventing neurodegenerative diseases due to their ability to inhibit specific kinases involved in cellular signaling pathways . Further studies are needed to explore the full therapeutic potential of this compound.

Análisis De Reacciones Químicas

Hydrolysis of the Acetate Group

The acetyl group in lariciresinol acetate undergoes hydrolysis under acidic or basic conditions to yield lariciresinol.

Key Reactions:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic saponification | KOH (ethanol, reflux) | (+)-Crotonadiol (42) | 98% | |

| Acidic hydrolysis | H₂SO₄ (methanol) | Lariciresinol | 83.4% |

-

Mechanistic Insight : Base-mediated saponification cleaves the acetate ester, regenerating the hydroxyl group. For example, diacetate 43 (derived from larixyl acetate) was saponified with KOH in ethanol to produce (+)-crotonadiol in near-quantitative yield .

-

Applications : This reaction is critical for generating bioactive lignans like secoisolariciresinol and matairesinol .

Acetylation and Esterification

This compound can be synthesized via acetylation of lariciresinol or related intermediates.

Key Reactions:

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (-)-Lariciresinol | AcCl (DMA, 5°C) | (+)-Lariciresinol acetate | 66% | |

| 6α-Acetoxy ketone (3) | AcCl (DMA) | Diacetate (43) | 94% |

-

Stereochemical Control : Acetylation with acetyl chloride in dimethylacetamide (DMA) selectively targets primary hydroxyl groups while preserving stereochemistry .

-

Industrial Relevance : This method is used to stabilize lignans for pharmaceutical applications .

Photochemical Reactions

Exposure to UV light induces structural rearrangements in this compound.

Key Reactions:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl ketone (4) | UV light, O₂ atmosphere | Dinorlabdane (12) | ~18% | |

| Ketone (3) | Photoexcitation | Ketalized product (10) | 40% |

-

Mechanism : Photoexcitation promotes ketalization and cyclization, forming dinorlabdane derivatives .

-

Outcome : These reactions are pivotal in synthesizing complex terpenoid-lignan hybrids .

Cyclization Reactions

Acid-catalyzed cyclization converts secoisolariciresinol derivatives into lariciresinol or cyclolariciresinol.

Key Reactions:

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 7-OH-Secoisolariciresinol | BF₃·Et₂O (CH₂Cl₂/THF) | Cyclolariciresinol | 77% | |

| 7-OH-Secoisolariciresinol | H₂SO₄ (methanol) | Lariciresinol | 83.4% |

-

Catalytic Efficiency : BF₃·Et₂O facilitates stereospecific cyclization, while methanolic H₂SO₄ enhances reaction rates .

Wittig-Horner Reaction

The 6α-acetoxy group participates in Wittig-Horner olefination, albeit with partial saponification.

Key Reaction:

| Substrate | Reagents | Products | Ratio | Reference |

|---|---|---|---|---|

| 6α-Acetoxy ketone (3) | NaOCH₃, (CH₃O)₂P(O)CH₂CO₂CH₃ | 44 (8:2) and 46 (7:3) | 1:3 |

-

Outcome : The reaction produces a mixture of acetoxy esters (44 , 45 ) and hydroxy esters (46 , 47 ), highlighting competing saponification pathways .

Catalytic Hydrogenation

Although not directly applied to this compound, its precursors undergo hydrogenolysis to yield secoisolariciresinol.

Key Reaction:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 7-OH-Secoisolariciresinol | Raney Ni (H₂, 26 bar) | Secoisolariciresinol | 44.36% |

Propiedades

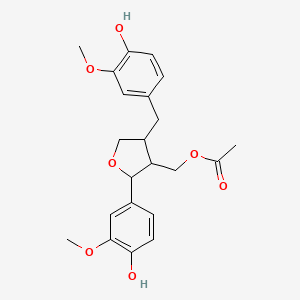

IUPAC Name |

[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYMIYJFCKIBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.